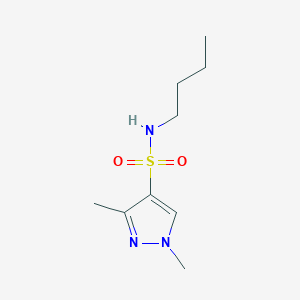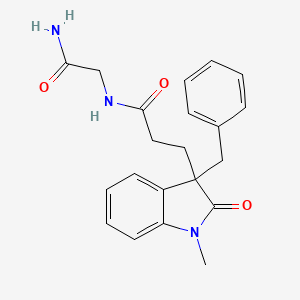
N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives involves multiple steps, including the critical use of Lewis base catalysis and novel shifts in the sulfonyl group. The synthesis pathways often exploit the facile formation of highly substituted 4-sulfonyl-1H-pyrazoles, leveraging transformations like the allenic sulfonamide formation and 1,3-sulfonyl shift. These methods provide a versatile approach to creating a wide array of pyrazole-4-sulfonamide derivatives with diverse substituents (Zhu et al., 2013), (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and single-crystal X-ray diffractometry. These analytical methods provide detailed insights into the molecular architecture, confirming the presence of the pyrazole and sulfonamide functional groups and elucidating the overall molecular geometry (Mahesh et al., 2023).
Chemical Reactions and Properties
Pyrazole-4-sulfonamide derivatives, including this compound, undergo a variety of chemical reactions, contributing to their diverse chemical properties. These reactions facilitate the synthesis of complex molecules with potential biological activities. The transformations often involve novel reaction pathways, such as sulfonyl group migrations, which are pivotal for creating structurally diverse compounds (Zhu et al., 2014).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase and Acetylcholinesterase Inhibition
One significant area of application involves the synthesis of compounds that combine pyrazoline and sulfonamide pharmacophores, targeting the inhibition of carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzymes. These compounds have been tested for their inhibitory potency against human CA isoenzymes (hCA I and II) and AChE enzyme, displaying low cytotoxicity towards oral squamous cancer cell carcinoma cell lines, making them promising candidates for developing novel inhibitors with therapeutic potential (Ozmen Ozgun et al., 2019).
Selective Synthesis Techniques
Research has also explored the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This approach demonstrates the versatility of such chemical entities in generating a variety of biologically relevant compounds through a parallel medicinal chemistry protocol (Tucker et al., 2015).
Discrimination of Thiophenols
A novel design for a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide for the discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in the development of selective detection techniques, which is crucial for chemical, biological, and environmental sciences (Wang et al., 2012).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents marks another significant area of application. These compounds have shown promising antibacterial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab et al., 2013).
Antiproliferative Activities
Additionally, the design and synthesis of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against cancer cell lines underscore the therapeutic potential of these compounds in oncology. Some derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Safety and Hazards
While specific safety and hazards information for “N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is not available in the retrieved sources, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar chemical compounds .
Direcciones Futuras
Pyrazoles, including “N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . These trends indicate the future directions in the research and applications of pyrazole derivatives.
Propiedades
IUPAC Name |
N-butyl-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-4-5-6-10-15(13,14)9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMXRXRDGYSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CN(N=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)


![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)
![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)
![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)
![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)